Magnesium borohydride
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Overview
Description
Magnesium borohydride, with the chemical formula Mg(BH₄)₂, is a complex metal hydride known for its high hydrogen storage capacity. The compound is characterized by its relatively low hydrogen-release temperature and reversibility, making it a promising candidate for energy storage solutions .
Mechanism of Action
Target of Action
Magnesium borohydride (Mg(BH4)2) is primarily targeted for its potential in energy storage applications . It is known as a high-capacity hydrogen storage material, with a theoretical hydrogen capacity of 14.8 wt% . It has also been found to be an effective precursor for solid-state Mg-ion conductors .
Mode of Action
The mode of action of Mg(BH4)2 involves the conduction of Mg2+ ions . Density functional theory calculations reveal that the neutral molecule (NH3) in Mg(BH4)2·NH3 is exchanged between the lattice and interstitial Mg2+ facilitated by a highly flexible structure, mainly owing to a network of di-hydrogen bonds, N–H δ+ ⋯ −δ H–B and the versatile coordination of the BH4− ligand .
Biochemical Pathways
The biochemical pathways of Mg(BH4)2 involve the formation of a this compound species, which is critical in overcoming competing pathways in the selectivity-determining insertion step . The reversible hydrogenation of modified magnesium borides shows vastly improved hydrogen cycling kinetics while extending the cycling capacities to levels that are practically viable .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Mg(BH4)2, we can discuss its properties in terms of its behavior in different environments. For instance, the amorphous form of Mg(BH4)2, typically formed during the mechanochemical synthesis of Mg-ion conductors, has been found to have a conductivity 2 orders of magnitude higher than the as-received γ-Mg(BH4)2 at 353 K .
Result of Action
The result of the action of Mg(BH4)2 is primarily seen in its potential for energy storage. It has a high gravimetric and volumetric hydrogen density, making it a promising candidate for hydrogen storage . Moreover, the amorphous form of Mg(BH4)2 has been found to have significantly higher conductivity, suggesting its potential use as an electrolyte in Mg-batteries .
Action Environment
The action of Mg(BH4)2 is influenced by environmental factors such as pressure and temperature. For instance, to improve the reversible hydrogen absorption or desorption kinetics or get new metastable polymorphs, a practical method is to search for the possibility to stabilize the high-pressure phase of Mg(BH4)2 at ambient pressure . Furthermore, the ball-milled amorphous-Mg(BH4)2 transforms via an exothermic event first into γ-Mg(BH4)2 at 372 K (crystallization), followed by the endothermic transitions towards the ε- and β′-phase .
Biochemical Analysis
Biochemical Properties
Magnesium borohydride plays a crucial role in biochemical reactions, particularly in hydrogen storage and release processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a reducing agent in biochemical reactions, facilitating the reduction of certain substrates. It interacts with hydrogenase enzymes, which are responsible for catalyzing the reversible oxidation of molecular hydrogen. The nature of these interactions involves the transfer of hydrogen atoms from this compound to the enzyme’s active site, enabling the reduction process .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the flux of metabolic pathways, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, this compound can inhibit the activity of certain oxidoreductase enzymes by binding to their active sites, preventing the transfer of electrons. Conversely, it can activate other enzymes by providing a source of hydrogen atoms for reduction reactions. These interactions result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is known to be relatively stable under ambient conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on cellular function. At higher doses, this compound can exhibit toxic or adverse effects. For instance, high doses of this compound can lead to oxidative stress and damage to cellular components, resulting in impaired cellular function. Threshold effects have also been observed, where a certain dosage is required to elicit a significant response in the animal model .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by altering the levels of certain metabolites. For example, this compound can increase the production of hydrogen gas through its interaction with hydrogenase enzymes. This, in turn, can affect the overall metabolic balance within the cell, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization within the cell. Additionally, binding proteins can interact with this compound, affecting its accumulation and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it participates in energy production processes. Its localization can also influence its interactions with other biomolecules, affecting its overall activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium borohydride can be synthesized through several methods:
Metathesis Reaction: This involves the reaction of anhydrous magnesium chloride with lithium borohydride or sodium borohydride, followed by solvent extraction with diethyl ether or tetrahydrofuran.
Solvent-Free Decomposition: Another method involves the decomposition of lithium borohydride with magnesium chloride through heat treatment without using a solvent.
Boron-Oxygen to Boron-Hydrogen Conversion: This economical method converts borates or boric acid to this compound by replacing boron-oxygen bonds with boron-hydrogen bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale metathesis reactions due to their efficiency and scalability. The use of solvents like diethyl ether or tetrahydrofuran helps in the extraction and purification of the final product .
Chemical Reactions Analysis
Magnesium borohydride undergoes various chemical reactions, including:
Hydrogen Release: Upon heating, this compound releases hydrogen through several steps, forming intermediates such as magnesium hydride and amorphous boron.
Reduction Reactions: As a strong reducing agent, it is used in organic and inorganic syntheses to reduce various compounds.
Substitution Reactions: It can participate in substitution reactions where the borohydride anion is replaced by other anions like halides or amides.
Common Reagents and Conditions:
Hydrogen Release: Typically occurs at temperatures above 300°C, with the formation of magnesium hydride and amorphous boron.
Reduction Reactions: Commonly performed in the presence of organic solvents and at room temperature.
Substitution Reactions: Often involve the use of halides or amides under controlled conditions.
Major Products:
Hydrogen Release: Magnesium hydride and amorphous boron.
Reduction Reactions: Reduced organic or inorganic compounds.
Substitution Reactions: Halide or amide-substituted borohydrides.
Scientific Research Applications
Magnesium borohydride has a wide range of scientific research applications:
Hydrogen Storage: Due to its high hydrogen content and low release temperature, it is extensively studied for hydrogen storage applications.
Rechargeable Batteries: It is used as an electrolytic material in rechargeable magnesium batteries, offering high volumetric capacity and improved safety.
Catalysis: Its strong reducing properties make it a valuable catalyst in various chemical reactions.
Gas Adsorption: The porous polymorph of this compound shows attractive gas adsorption properties, useful in hydrogen adsorption and gas separation technologies.
Comparison with Similar Compounds
- Sodium Borohydride (NaBH₄)
- Lithium Borohydride (LiBH₄)
- Calcium Borohydride (Ca(BH₄)₂)
- Aluminum Borohydride (Al(BH₄)₃)
Magnesium borohydride stands out due to its unique combination of high hydrogen storage capacity, low release temperature, and strong reducing properties, making it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
16903-37-0 |
---|---|
Molecular Formula |
B2H8Mg |
Molecular Weight |
54.00 g/mol |
IUPAC Name |
magnesium;boranuide |
InChI |
InChI=1S/2BH4.Mg/h2*1H4;/q2*-1;+2 |
InChI Key |
BAJRVYFABMRJEO-UHFFFAOYSA-N |
SMILES |
[B-].[B-].[Mg+2] |
Canonical SMILES |
[BH4-].[BH4-].[Mg+2] |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of magnesium borohydride?
A1: The molecular formula of this compound is Mg(BH4)2, and its molecular weight is 56.91 g/mol.
Q2: How can spectroscopic techniques be used to characterize this compound?
A2: Various spectroscopic techniques are valuable for characterizing Mg(BH4)2 and its decomposition products. * Raman spectroscopy can identify the presence of specific vibrational modes, helping to track phase transitions and the formation of intermediates during dehydrogenation. []* Infrared (IR) spectroscopy, including synchrotron infrared (SR-FTIR), provides complementary information about molecular vibrations and can detect changes in chemical bonding during decomposition. [] * Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 11B MAS-NMR, is powerful for identifying boron-containing species and studying the local environment around boron atoms. [, ] * X-ray absorption spectroscopy, such as near-edge X-ray absorption fine structure (NEXAFS) at the boron K-edge, can probe the electronic structure of boron and reveal changes in its oxidation state during decomposition. []
Q3: What makes this compound a promising material for hydrogen storage?
A3: Mg(BH4)2 is attractive for hydrogen storage due to its high gravimetric hydrogen density (14.9 wt%) and relatively low cost compared to other complex hydrides. []
Q4: What are the main challenges associated with using this compound for hydrogen storage?
A4: Despite its potential, Mg(BH4)2 faces challenges:* High Dehydrogenation Temperature: Releasing hydrogen from Mg(BH4)2 typically requires high temperatures (above 300 °C), limiting its practical applicability. [, ]* Slow Kinetics: The rate of hydrogen release and uptake is often slow, hindering practical refueling times. []* Reversibility Issues: Achieving fully reversible hydrogen storage in Mg(BH4)2 can be challenging due to the formation of stable byproducts during dehydrogenation. [, ]
Q5: How can the dehydrogenation temperature of this compound be lowered?
A5: Several strategies have been explored to improve the dehydrogenation characteristics of Mg(BH4)2:* Nanoconfinement: Confining Mg(BH4)2 within porous materials, such as activated carbon or metal-organic frameworks (MOFs), has shown promise in reducing the dehydrogenation temperature and improving reversibility. [, ]* Catalyst Addition: Incorporating catalysts like transition metal compounds (e.g., titanium fluoride (TiF3), scandium chloride (ScCl3)) can significantly enhance the kinetics and lower the dehydrogenation temperature. [, ]* Ammine Complexes: Forming ammoniates of this compound, such as Mg(BH4)2·6NH3, can alter the dehydrogenation pathway and potentially improve hydrogen storage properties. []
Q6: How can the reversibility of hydrogen storage in this compound be enhanced?
A6: Improving the reversibility of Mg(BH4)2 for hydrogen storage is crucial. Approaches include:* Optimizing Dehydrogenation Conditions: Controlling the temperature and pressure during dehydrogenation can influence the formation of byproducts and potentially allow for more reversible hydrogen storage. []* Using Additives or Catalysts: Additives or catalysts can modify the reaction pathway and promote the formation of intermediates that are easier to rehydrogenate. []* Nanoengineering: Nanoscale structuring of Mg(BH4)2 can improve its hydrogen storage properties, including reversibility. []
Q7: How does the addition of transition metal compounds affect this compound's decomposition?
A7: Adding transition metal compounds, like cobalt fluoride (CoF2) or cobalt chloride (CoCl2), can alter the decomposition pathway of Mg(BH4)2. Studies using in-situ X-ray diffraction and Raman spectroscopy showed that these additives reduce the temperature required for phase transitions during decomposition and can lead to the formation of different intermediate compounds. []
Q8: How are computational methods contributing to the understanding and improvement of this compound for hydrogen storage?
A8: Computational chemistry plays a vital role in:* Predicting Crystal Structures: First-principles calculations, such as density functional theory (DFT), help predict stable and metastable crystal structures of Mg(BH4)2 under various conditions. [, ]* Understanding Reaction Mechanisms: DFT calculations elucidate the reaction pathways and energy barriers involved in hydrogen release and uptake, providing insights into the dehydrogenation mechanism. [, ]* Screening for Catalysts and Additives: Computational screening of potential catalysts and additives can accelerate the discovery of materials that enhance the hydrogen storage properties of Mg(BH4)2. []
Q9: What have computational studies revealed about the diffusion of species within this compound?
A9: DFT calculations have been used to investigate the movement of atoms and defects within the Mg(BH4)2 structure. These studies suggest that the diffusion of specific species, such as neutral borane (BH3) vacancies, might be a rate-limiting step in the dehydrogenation process. []
Q10: Are there any other potential applications for this compound besides hydrogen storage?
A10: Yes, research suggests Mg(BH4)2 could be used as a solid-state electrolyte in magnesium batteries. [, , ] Its ability to conduct magnesium ions (Mg2+) makes it a potential candidate for developing next-generation battery technologies.
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